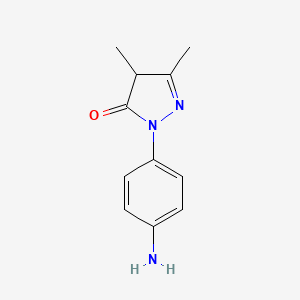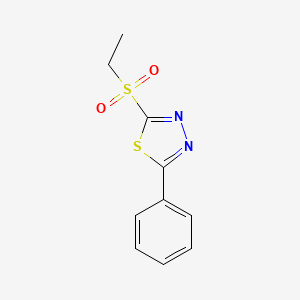![molecular formula C11H21N3O B12918366 3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one CAS No. 66229-25-2](/img/structure/B12918366.png)
3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrazinopyrimidines. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a pyrimidine ring, and the presence of ethyl groups at the 3 and 8 positions. The hexahydro designation indicates that the compound is fully saturated, meaning it contains no double bonds within the ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted diamines with diethyl carbonate in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazinopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis and minimize the formation of by-products.
化学反应分析
Types of Reactions
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazinopyrimidine core.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness
3,8-Diethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-4(6H)-one is unique due to its specific substitution pattern and fully saturated ring system. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
66229-25-2 |
|---|---|
分子式 |
C11H21N3O |
分子量 |
211.30 g/mol |
IUPAC 名称 |
3,8-diethyl-1,2,3,6,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-4-one |
InChI |
InChI=1S/C11H21N3O/c1-3-8-5-9-6-12-10(4-2)11(15)14(9)7-13-8/h8-10,12-13H,3-7H2,1-2H3 |
InChI 键 |
ZJHKQHIVPNLEKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC2CNC(C(=O)N2CN1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



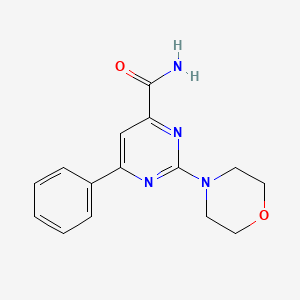

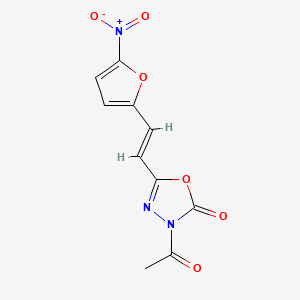

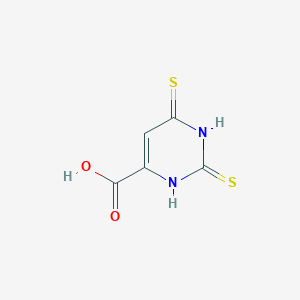
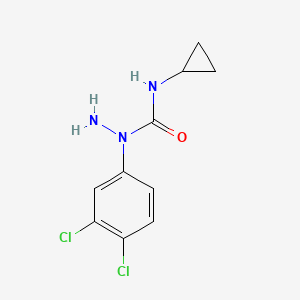

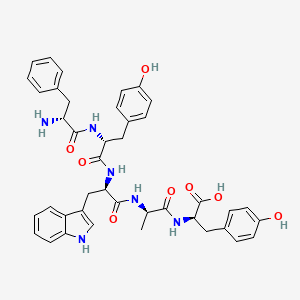
![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)


